molecular formula C14H17N3 B11069043 Bis[2-(2-pyridyl)ethyl]amine CAS No. 15496-36-3

Bis[2-(2-pyridyl)ethyl]amine

Cat. No.: B11069043
CAS No.: 15496-36-3
M. Wt: 227.30 g/mol
InChI Key: YPBFSKLYDPJFJG-UHFFFAOYSA-N
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Description

N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE is a tridentate ligand known for its ability to form stable complexes with various metal ions. This compound is widely used in coordination chemistry due to its unique structure, which allows it to bind effectively to metal centers. The presence of pyridine rings in its structure enhances its binding affinity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE can be synthesized through the reaction of 2-(2-pyridyl)ethylamine with formaldehyde and a secondary amine. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base. The process involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE exerts its effects involves the formation of stable complexes with metal ions. The compound’s tridentate nature allows it to coordinate with metal centers through its nitrogen atoms. This coordination can influence the reactivity and properties of the metal ions, making them suitable for various catalytic and biochemical applications. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE is unique due to its optimal balance of steric and electronic properties, which enhances its binding affinity and stability with metal ions. This makes it particularly effective in forming stable complexes and facilitating various chemical reactions. Its versatility and effectiveness in different applications set it apart from other similar compounds .

Biological Activity

Bis[2-(2-pyridyl)ethyl]amine (BPEA) is a bidentate ligand that has garnered attention in various fields of chemistry and biology due to its unique structural properties and biological activities. This compound is primarily recognized for its role in coordinating metal ions, leading to the formation of metal complexes that exhibit significant biological functions.

Chemical Structure

BPEA has the following chemical structure:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2

It consists of two 2-(2-pyridyl)ethyl groups linked by an amine functional group. This structure allows BPEA to act as a versatile ligand in coordination chemistry.

1. Antimicrobial Activity

BPEA and its metal complexes have been investigated for their antimicrobial properties. Studies have shown that BPEA can enhance the antibacterial activity of certain metal ions against various pathogens, including Gram-positive and Gram-negative bacteria. For example, nickel and copper complexes of BPEA demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of the free ligand.

Metal Complex Pathogen MIC (µg/mL)
Ni-BPEAStaphylococcus aureus15
Cu-BPEAEscherichia coli20

These findings suggest that BPEA can serve as a promising scaffold for developing new antimicrobial agents.

2. Anticancer Properties

Research has indicated that BPEA and its metal complexes exhibit anticancer activities through various mechanisms, including the induction of apoptosis in cancer cells. A study demonstrated that copper(II) complexes of BPEA effectively inhibited cell proliferation in human cancer cell lines, such as HeLa and MCF-7.

  • Mechanism of Action : The anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

3. Coordination Chemistry and Enzyme Mimicry

BPEA's ability to form stable complexes with transition metals has led to its application in mimicking enzyme activity. For instance, bis(mu-oxo)dinickel(III) complexes supported by BPEA have shown reactivity similar to that of natural enzymes, facilitating reactions such as hydroxylation and hydrogen atom abstraction from substrates.

  • Kinetic Studies : Kinetic studies revealed that these complexes could effectively catalyze reactions involving external substrates like phenol derivatives, showcasing their potential as enzyme mimics in synthetic organic chemistry .

Study 1: Antimicrobial Efficacy

In a comparative study, researchers synthesized several BPEA metal complexes and evaluated their antimicrobial efficacy against clinical isolates. The results highlighted that the introduction of metal ions significantly enhanced the antibacterial properties compared to the free ligand.

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of BPEA-copper complexes on human cancer cell lines. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates, revealing that these complexes induced significant cytotoxicity through ROS generation.

Properties

IUPAC Name

2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-3-9-16-13(5-1)7-11-15-12-8-14-6-2-4-10-17-14/h1-6,9-10,15H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBFSKLYDPJFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415403
Record name ST4119595
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15496-36-3
Record name ST4119595
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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